(2-(m-Tolyl)pyridin-3-yl)methanol
Description
(2-(m-Tolyl)pyridin-3-yl)methanol is a pyridine derivative characterized by a methanol (-CH₂OH) group at the 3-position of the pyridine ring and an m-tolyl (3-methylphenyl) substituent at the 2-position. Its molecular formula is C₁₃H₁₃NO, with a molecular weight of 199.25 g/mol and a CAS registry number of 1198104-82-3 . The m-tolyl group introduces steric bulk and electron-donating effects due to the methyl substituent on the benzene ring, which distinguishes it from other pyridine-based methanol derivatives. This compound is primarily utilized in pharmaceutical and materials research as a building block for complex organic synthesis.
Properties
IUPAC Name |
[2-(3-methylphenyl)pyridin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-4-2-5-11(8-10)13-12(9-15)6-3-7-14-13/h2-8,15H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPBDLHVBLRCQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=CC=N2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(m-Tolyl)pyridin-3-yl)methanol typically involves the reaction of 2-(m-Tolyl)pyridine with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the pyridine nitrogen attacks the electrophilic carbon of formaldehyde, followed by proton transfer to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(2-(m-Tolyl)pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: (2-(m-Tolyl)pyridin-3-yl)carboxylic acid.
Reduction: (2-(m-Tolyl)pyridin-3-yl)methane.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(2-(m-Tolyl)pyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-(m-Tolyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Molecular Structure and Substituent Analysis
The structural uniqueness of (2-(m-Tolyl)pyridin-3-yl)methanol lies in its combination of a methanol group and an aromatic m-tolyl substituent. Below is a comparison with analogous pyridine derivatives:
Key Observations :
- Substituent Effects: The m-tolyl group in the target compound provides steric hindrance and electron-donating properties, contrasting with electron-withdrawing halogens (Cl, Br) in analogues like (5-Bromo-2-chloropyridin-3-yl)methanol . This difference influences reactivity in cross-coupling reactions and solubility in polar solvents.
- Molecular Weight: The m-tolyl derivative has a higher molecular weight (199.25 g/mol) compared to simpler halogenated analogues (e.g., 157.60 g/mol for (2-Chloro-5-methylpyridin-3-yl)methanol ), which may affect pharmacokinetic properties in drug design.
Reactivity Comparison :
- The m-tolyl group enhances stability against oxidation compared to halogenated derivatives, which are prone to nucleophilic substitution (e.g., Cl/Br displacement) .
- Methanol-containing pyridines, such as (6-Methoxypyridin-2-yl)methanol , exhibit hydrogen-bonding capacity, influencing crystallization behavior—a property critical in X-ray diffraction studies using programs like SHELXL .
Physicochemical Properties
- Melting Points : Halogenated derivatives (e.g., compounds in ) exhibit high melting points (268–287°C) due to strong intermolecular forces . The m-tolyl derivative likely has a lower melting point due to reduced polarity.
- Solubility: The methanol group enhances water solubility relative to non-polar substituents, but the bulky m-tolyl group may counteract this, rendering the compound more soluble in organic solvents like ethyl acetate or methanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
